molecular formula C17H24N2O3 B13344414 Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Cat. No.: B13344414
M. Wt: 304.4 g/mol
InChI Key: KMECBIMQBZPRHK-UHFFFAOYSA-N
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Description

Benzyl 4-oxa-1,9-diazaspiro[56]dodecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate

InChI

InChI=1S/C17H24N2O3/c20-16(22-13-15-5-2-1-3-6-15)19-10-4-7-17(8-11-19)14-21-12-9-18-17/h1-3,5-6,18H,4,7-14H2

InChI Key

KMECBIMQBZPRHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C(=O)OCC3=CC=CC=C3)COCCN2

Origin of Product

United States

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